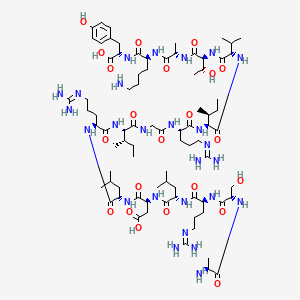
N-(4-Nitrobenzoyl)-D-glutamic acid
Übersicht
Beschreibung
“N-(4-Nitrobenzoyl)-D-glutamic acid” is a derivative of glutamic acid . It is related to 4-Nitrobenzoic acid, which is an organic compound with the formula C6H4(NO2)CO2H . This compound is a pale yellow solid and is a precursor to 4-nitrobenzoyl chloride, the precursor to the anesthetic procaine and folic acid .
Molecular Structure Analysis
The molecular formula of “N-(4-Nitrobenzoyl)-D-glutamic acid” is C12H12N2O7 . The molecular weight is 296.23 . For a related compound, “N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester”, the molecular formula is C2H5O2CCH2CH2CH(NHCOC6H4NO2)CO2C2H5 .Wissenschaftliche Forschungsanwendungen
Synthesis of Alkylated Glutamic Acid Derivatives : N-(4-Nitrobenzoyl)-D-glutamic acid can be used in the synthesis of 4-alkylated glutamic acid derivatives with high diastereoselectivity. This process involves treating N-(4-Nitrobenzoyl)-D-glutamic acid diester with lithium bis(trimethylsilyl)amide to generate a γ-enolate, which then reacts with alkyl halides (Gu & Hesson, 1995).
Development of AMPA Receptor Antagonists : It has applications in the development of Glu receptor antagonists acting at the AMPA type of Glu receptors. These antagonists have potential use as neuroprotectants in neurodegenerative diseases such as epilepsy, cerebral ischemia, and other chronic disorders (Catarzi, Colotta, & Varano, 2007).
Synthesis for Biological Testing : N-(4-Nitrobenzoyl)-D-glutamic acid is synthesized for biological testing, such as in the preparation of N-[4-(2-naphthyl)]- and N-[4-(2-thienyl)methylaminobenzoyl]-dl-glutamic acids (Gurina, Batulina, Alekseeva, & Pushkareva, 1968).
Use in Crystallography : This compound is also used in the study of crystal structures and self-assemblies in pseudopolymorphous crystals of strychninium salts (Białońska & Ciunik, 2006).
Intermediate in Methotrexate Synthesis : It plays a role in the synthesis of methotrexate, a medication used in cancer treatment (Lahti, Puurunen, & Hannuksela, 1990).
Formation of Homochiral Coordination Polymers : The compound is used in the synthesis of homochiral coordination polymers, which have applications in optical behavior investigation and might be used in nonlinear optical activities (Chen et al., 2012).
Involvement in Biosynthetic Pathways : It is involved in biosynthetic pathways, such as in the biosynthesis of 4-hydroxy-3-nitrosobenzamide (Gould, Melville, & Cone, 1996).
Catalytic Applications : N-(4-Nitrobenzoyl)-D-glutamic acid is used as a catalyst in the synthesis of organic compounds, demonstrating its utility in green chemistry (Khandan-Barani et al., 2017).
Eigenschaften
IUPAC Name |
(2R)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJZBJAFCSWMKC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901006226 | |
| Record name | N-(4-Nitrobenzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901006226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitrobenzoyl)-D-glutamic acid | |
CAS RN |
85646-44-2 | |
| Record name | N-(4-Nitrobenzoyl)-D-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85646-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitrobenzoyl)-D-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085646442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Nitrobenzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901006226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrobenzoyl)-D-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585002.png)

![2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585006.png)





![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)


